3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile
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Overview
Description
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a heptyloxy group, a hydroxy group, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.
Heptyloxy Group Introduction: The heptyloxy group can be introduced through an etherification reaction, where a heptyl alcohol reacts with a suitable leaving group on the benzene ring under basic conditions.
Hydroxy Group Introduction: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Nitrile Group Introduction: The nitrile groups are typically introduced through a cyanation reaction, where a suitable precursor (e.g., a halide) reacts with a cyanide source under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Heptyloxy)-N-hydroxybenzamide: A compound with similar structural features but different functional groups.
N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide: Another compound with hydroxamate functional groups and similar structural motifs.
Uniqueness
3-(Heptyloxy)-6-hydroxybenzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy and hydroxy groups, along with the nitrile functionalities, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-heptoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-4-5-6-9-19-15-8-7-14(18)12(10-16)13(15)11-17/h7-8,18H,2-6,9H2,1H3 |
InChI Key |
GGRHBZPQLRFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Origin of Product |
United States |
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